Myrtucommulone A

Description

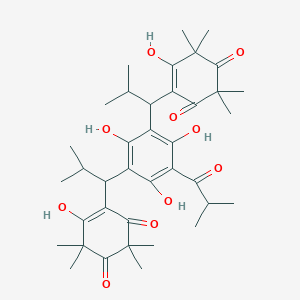

Structure

2D Structure

3D Structure

Properties

CAS No. |

54247-21-1 |

|---|---|

Molecular Formula |

C38H52O10 |

Molecular Weight |

668.8 g/mol |

IUPAC Name |

5-hydroxy-2,2,6,6-tetramethyl-4-[(1R)-2-methyl-1-[2,4,6-trihydroxy-3-[(1R)-1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-5-(2-methylpropanoyl)phenyl]propyl]cyclohex-4-ene-1,3-dione |

InChI |

InChI=1S/C38H52O10/c1-15(2)18(22-29(43)35(7,8)33(47)36(9,10)30(22)44)20-26(40)21(28(42)24(27(20)41)25(39)17(5)6)19(16(3)4)23-31(45)37(11,12)34(48)38(13,14)32(23)46/h15-19,40-43,45H,1-14H3/t18-,19-/m1/s1 |

InChI Key |

BIHONVMOJSPPFL-RTBURBONSA-N |

SMILES |

CC(C)C(C1=C(C(=C(C(=C1O)C(=O)C(C)C)O)C(C2=C(C(C(=O)C(C2=O)(C)C)(C)C)O)C(C)C)O)C3=C(C(C(=O)C(C3=O)(C)C)(C)C)O |

Isomeric SMILES |

CC(C)[C@H](C1=C(C(=C(C(=C1O)C(=O)C(C)C)O)[C@H](C2=C(C(C(=O)C(C2=O)(C)C)(C)C)O)C(C)C)O)C3=C(C(C(=O)C(C3=O)(C)C)(C)C)O |

Canonical SMILES |

CC(C)C(C1=C(C(=C(C(=C1O)C(=O)C(C)C)O)C(C2=C(C(C(=O)C(C2=O)(C)C)(C)C)O)C(C)C)O)C3=C(C(C(=O)C(C3=O)(C)C)(C)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Myrtucommulone |

Origin of Product |

United States |

Origin and Occurrence: Myrtus Communis and Myrtaceae Species

Myrtucommulone A was first isolated from Myrtus communis, commonly known as myrtle. medchemexpress.commdpi.com This evergreen shrub, native to the Mediterranean region and Western Asia, is the primary and most well-documented source of the compound. mdpi.comnih.gov The leaves of Myrtus communis are particularly rich in this compound. researchgate.netacs.org

Beyond Myrtus communis, this compound and structurally related compounds have been identified in other species within the Myrtaceae family. mdpi.comsemanticscholar.org This plant family, with a wide distribution in tropical and warm-temperate regions, is a rich source of diverse secondary metabolites, including a variety of acylphloroglucinols. mdpi.comnih.gov While Myrtus communis remains the archetypal source, research has expanded to include other genera. For instance, related acylphloroglucinols have been found in species of Callistemon, Corymbia, Eucalyptus, Kunzea, Lophomyrtus, Melaleuca, and Rhodomyrtus. mdpi.comresearchgate.net The presence of myrtucommulone P, a related compound, has been reported in Eucalyptus cloeziana. acs.org

The following table provides a summary of the primary plant sources of this compound and its related compounds.

| Plant Species | Family | Compound(s) |

| Myrtus communis | Myrtaceae | This compound, Myrtucommulone B, Semi-myrtucommulone medchemexpress.comresearchgate.netacs.org |

| Corymbia scabrida | Myrtaceae | This compound nih.gov |

| Eucalyptus cloeziana | Myrtaceae | Myrtucommulone P acs.org |

Academic Significance in Phytochemistry and Bioactive Compound Research

The discovery and subsequent investigation of myrtucommulone A have held considerable academic significance, primarily due to its unique chemical structure and potent biological activities. As a non-prenylated acylphloroglucinol, its complex, dimeric structure has presented an interesting challenge for chemical synthesis and structural elucidation. mdpi.com Natural this compound has been shown to be a mixture of three stereoisomers: a racemate and a meso form. nih.govacs.org

The compound's broad spectrum of bioactivities has been a major driver of research. mdpi.comnih.gov Studies have demonstrated its potential in several areas:

Anti-inflammatory Activity: this compound exhibits potent anti-inflammatory properties. nih.gov

Anticancer Activity: Research has shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including those of the prostate, leukemia, and colorectal adenocarcinoma. mdpi.comnih.gov It appears to trigger apoptosis through the mitochondrial pathway. nih.gov Furthermore, it has been investigated as a potential inhibitor of Wnt/β-catenin signaling in colon cancer cells. mdpi.com

Antimicrobial and Antiviral Activity: this compound and related compounds have shown activity against Gram-positive bacteria, including multi-resistant strains like methicillin-resistant S. aureus (MRSA). mdpi.com It has also been explored for its potential antiviral effects against viruses such as Epstein-Barr virus (EBV), herpes simplex virus (HSV), and respiratory syncytial virus (RSV). mdpi.com

Antiplasmodial Activity: this compound has demonstrated antiplasmodial activity in the nanomolar range, suggesting potential for antimalarial research. mdpi.com

Chaperone Inhibition: this compound interacts with and inhibits the HSP60 chaperone, a protein involved in cellular stress responses. medchemexpress.commedchemexpress.com

The diverse biological profile of this compound is summarized in the table below.

| Bioactivity | Research Finding |

| Anti-inflammatory | Reduces inflammatory mediators. nih.gov |

| Anticancer | Induces apoptosis in various cancer cell lines. mdpi.comnih.gov |

| Antimicrobial | Active against Gram-positive bacteria, including MRSA. mdpi.com |

| Antiviral | Shows potential activity against EBV, HSV, and RSV. mdpi.com |

| Antiplasmodial | Exhibits antiplasmodial activity in the nanomolar range. mdpi.com |

| Chaperone Inhibition | Interacts with and inhibits HSP60 chaperone activity. medchemexpress.commedchemexpress.com |

Overview of Research Trajectories

Extraction Techniques from Plant Material

This compound is primarily isolated from the leaves of Myrtus communis (myrtle), a plant belonging to the Myrtaceae family. asm.orgnih.gov The initial step in its procurement involves extraction from the plant material. Various solvents and techniques have been employed to achieve this.

Commonly, dried and powdered leaves are subjected to extraction with organic solvents. asm.org Chloroform and ethanol (B145695) have been successfully used to create total extracts that show promising activity. asm.org Other solvents that can be utilized include hexane (B92381), methylene (B1212753) chloride, isopropyl ether, and ethyl acetate (B1210297). google.com The choice of solvent is critical as it influences the composition of the final extract. nih.gov For instance, initial extraction with ethanol has been shown to yield a final product with a Myrtucommulone B' concentration of 4% to 8%. google.com

More advanced extraction methods have also been explored. Microwave-assisted extraction (MAE) has been used, where pulverized plant material is suspended in a solvent and subjected to microwave irradiation to facilitate the release of bioactive compounds. nih.gov Another innovative technique is extrusion, which can be combined with a hydrotropic solution to achieve rapid extraction with a lower solvent-to-plant material ratio compared to conventional methods. google.com

Purification Strategies

Following the initial extraction, the crude extract contains a mixture of compounds, necessitating further purification to isolate this compound. This is typically a multi-step process involving chromatographic methods and solvent partitioning.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the purification and analysis of this compound. mdpi.comthieme-connect.com

LC-MS/MS methods have been developed for the sensitive determination of this compound in various matrices, including human and rat plasma. thieme-connect.com One such method utilized a Gemini C6 Phenyl column with a mobile phase of acetonitrile (B52724) and water containing ammonium (B1175870) formate. thieme-connect.com Quantification was achieved in negative ion mode using electrospray ionization (ESI) and multiple-reaction monitoring (MRM), with a specific transition of m/z 667.4 → m/z 194.9 used for this compound. thieme-connect.com

Preparative HPLC has also been employed for the isolation of this compound and related compounds. tandfonline.com For instance, a C18 column can be used to separate the racemate and meso form of a pentacyclic derivative of this compound. acs.org

Table 1: Chromatographic Conditions for this compound Analysis

| Parameter | Details | Reference |

| Technique | LC-MS/MS | thieme-connect.com |

| Column | Gemini C6 Phenyl | thieme-connect.com |

| Mobile Phase | Acetonitrile/water (85:15 v/v) with 6 mM ammonium formate | thieme-connect.com |

| Flow Rate | 1 mL/min | thieme-connect.com |

| Detection | ESI in negative ion mode (MRM) | thieme-connect.com |

| MRM Transition | m/z 667.4 → m/z 194.9 | thieme-connect.com |

| Technique | Preparative HPLC | tandfonline.com |

| Column | Inertsil ODS-4 | tandfonline.com |

Solvent partitioning is a fundamental technique used in the initial stages of purification to separate compounds based on their differential solubility in immiscible solvents. After the initial extraction, the extract can be subjected to liquid-liquid extraction. For example, a plasma sample containing this compound can be extracted with a mixture of 20% ethyl acetate in tert-butyl methyl ether. thieme-connect.com

Another approach involves countercurrent partition. A hexane extract can be partitioned with 90% acetonitrile to separate compounds based on their polarity. tandfonline.com This technique helps in the preliminary fractionation of the extract before proceeding to more refined chromatographic methods.

Stereochemical Investigations of Natural this compound

A crucial aspect of understanding this compound is the characterization of its stereochemistry, as the spatial arrangement of atoms can significantly influence its biological activity.

Initial investigations questioned whether natural this compound was a single pure stereoisomer or a mixture. researchgate.netfigshare.comnih.gov It was discovered that synthetic this compound consists of three stereoisomers: a pair of enantiomers (a racemate) and a meso form. researchgate.netfigshare.comnih.govresearchgate.net Subsequent studies on the natural product revealed a similar complexity.

Through derivatization and enantiomeric analysis, it was demonstrated that naturally occurring this compound is not a single entity but a mixture of the racemate and the meso form in approximately a 1:1 ratio. researchgate.netfigshare.comnih.govmdpi.com This finding was significant as it showed that the natural and synthetic forms possess the same stereoisomeric complexity, which explains their identical pharmacological activities. researchgate.netfigshare.comnih.gov

The determination of the absolute configuration of the enantiomers of this compound has been achieved through a combination of experimental and computational methods. researchgate.netnih.govresearchgate.net Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a key experimental technique. researchgate.netfigshare.comnih.gov

The experimental ECD spectra of the natural compound and its derivatives were compared with quantum-chemical calculated ECD spectra. researchgate.netnih.govresearchgate.net This powerful combination allows for the unambiguous assignment of the absolute configuration of each stereocenter. Through this approach, the absolute configurations of the enantiomers of both this compound and its probable precursor, nor-semimyrtucommulone, have been successfully determined. researchgate.netnih.gov

Analytical Characterization Techniques

The structural elucidation and characterization of this compound, a complex acylphloroglucinol, have been accomplished through a combination of sophisticated analytical methodologies. These techniques have been essential not only for confirming its intricate molecular architecture but also for understanding its stereochemical properties. The primary methods employed include mass spectrometry, nuclear magnetic resonance spectroscopy, X-ray crystallography, and other spectroscopic and chromatographic techniques.

Mass Spectrometry (MS)

Mass spectrometry has been fundamental in determining the molecular weight and fragmentation patterns of this compound and its related compounds. High-resolution electrospray ionization mass spectrometry (HRESIMS) has been frequently used to establish the elemental composition. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a validated method for the sensitive determination of this compound in biological matrices like human and rat plasma. nih.govthieme-connect.com

In these LC-MS/MS methods, quantification is often performed in the negative ion mode using electrospray ionization (ESI) and multiple-reaction monitoring (MRM). nih.govthieme-connect.com For this compound (MC), the precursor ion [M-H]⁻ is monitored. nih.govcore.ac.uk A common and intense MRM transition used for quantification is m/z 667.4 → m/z 194.9. nih.govthieme-connect.com The fragment ion at m/z 195.0 is noted as having the highest intensity. core.ac.uk These fragmentation patterns are crucial for the structural annotation of myrtucommulones in complex mixtures, such as plant extracts. mdpi.com

| Technique | Ion Mode | Precursor Ion ([M-H]⁻) | Fragment Ion(s) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Negative ESI | 667.4 | 194.9 | nih.govthieme-connect.com |

| LC-MS/MS | Negative ESI | 667.5 | 195.0 | core.ac.uk |

| HRESIMS | N/A | Used for structural assignment | N/A | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 1D (¹H and ¹³C NMR) and 2D techniques, has been indispensable for the detailed structural elucidation of this compound. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) have been used to assemble the molecular framework and assign proton and carbon signals. figshare.comfigshare.com

The relative configuration of the stereogenic centers in this compound and its analogues was deduced from ROESY (Rotating-frame Overhauser Effect Spectroscopy) correlations. nih.gov The structural complexity and potential for tautomeric equilibrium can make spectral interpretation challenging. mdpi.comnih.gov However, detailed NMR studies on synthetic and natural samples have confirmed the proposed structures. researchgate.netphys.org

| NMR Technique | Purpose | Reference |

|---|---|---|

| ¹H NMR, ¹³C NMR | Initial structural analysis and assignment of proton and carbon environments. | researchgate.netfigshare.com |

| COSY, HSQC, HMBC | Elucidation of connectivity and final structural confirmation. | figshare.comfigshare.com |

| ROESY | Determination of the relative configuration of stereogenic centers. | nih.gov |

X-ray Crystallography

Single-crystal X-ray diffraction provides unequivocal proof of molecular structure and absolute stereochemistry. While obtaining suitable crystals of natural this compound can be challenging, the structures of synthetic analogues and derivatives have been confirmed by this method. phys.org For instance, the structure of a synthetic (±)-myrtucommulone E was confirmed by X-ray diffraction analysis. figshare.com Crystallographic data for a derivative of this compound have been deposited in the Crystallography Open Database, providing precise measurements of cell parameters and space group. crystallography.net This technique was also critical in establishing the structures of newly isolated related compounds, such as myrtucomvalones from Myrtus communis 'Variegata'. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₂₄.₅ H₂₇ Br₂ Cl O₆ | crystallography.net |

| Space Group | P 2₁ 2₁ 2₁ | crystallography.net |

| a (Å) | 9.7566 | crystallography.net |

| b (Å) | 19.1985 | crystallography.net |

| c (Å) | 27.6028 | crystallography.net |

| Cell volume (ų) | 5170.34 | crystallography.net |

Other Spectroscopic and Chromatographic Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy : The presence of chromophores in the this compound structure gives rise to absorption in the UV-Vis region. msu.eduwikipedia.org UV spectra are part of the standard characterization data reported alongside other spectroscopic measurements. researchgate.netfigshare.com

Circular Dichroism (CD) Spectroscopy : This technique has been particularly vital in investigating the stereochemistry of this compound. mdpi.com Studies using a combination of CD spectroscopy, derivatization, and enantiomeric analysis revealed that naturally occurring this compound is not a single pure stereoisomer. researchgate.netacs.org Instead, it exists as a mixture of a racemate and a meso form, typically in a 1:1 ratio. mdpi.comnih.govresearchgate.netacs.org The absolute configurations of the individual enantiomers were determined by comparing experimental CD spectra with quantum-chemical calculations. acs.org

High-Performance Liquid Chromatography (HPLC) : HPLC is a crucial tool for the analysis, purification, and purity assessment of this compound. Chiral HPLC, in particular, has been instrumental in resolving the enantiomers of this compound and related racemic compounds like nor-semimyrtucommulone, allowing for the characterization of the individual stereoisomers. nih.govacs.org

Proposed Polyketide-Derived Biosynthesis

The biosynthesis of this compound is believed to originate from a polyketide-derived pathway. vulcanchem.com This proposed scheme begins with the condensation of specific precursor molecules. The assembly involves one molecule of isobutyryl-CoA and three molecules of malonyl-CoA. mdpi.comresearchgate.net These units combine to form a linear tetraketide intermediate, which serves as the foundational backbone for the subsequent cyclization and modification steps that ultimately lead to the acylphloroglucinol core. vulcanchem.com

Table 1: Biosynthetic Precursors for this compound

| Precursor Molecule | Number of Units | Role in Biosynthesis |

| Isobutyryl-CoA | 1 | Starter unit, provides the isobutyryl group |

| Malonyl-CoA | 3 | Extender units, form the polyketide chain |

Enzymatic and Non-Enzymatic Reaction Steps

The transformation of the linear polyketide chain into the complex structure of this compound involves several key enzymatic and potentially non-enzymatic reactions. These steps are crucial for forming the characteristic ring systems and linking the molecular components.

A pivotal step in the formation of the phloroglucinol (B13840) core is an intramolecular Claisen condensation, also known as a Dieckmann cyclization. openstax.orgmasterorganicchemistry.com In this reaction, the polyketidic intermediate, formed from the CoA precursors, cyclizes. mdpi.comresearchgate.net This intramolecular reaction is thought to produce the key cyclic intermediate, 2-isobutyrylcyclohexane-1,3,5-trione, which is the direct precursor to the acylphloroglucinol moiety. vulcanchem.comresearchgate.net

The final assembly of the trimeric structure of this compound involves the coupling of the core acylphloroglucinol unit with two syncarpic acid residues. mdpi.comvulcanchem.com This coupling is proposed to occur via Michael addition reactions. researchgate.net In a Michael reaction, a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org In this case, the acylphloroglucinol and the substituted syncarpic acid components are joined together to form the dimeric and trimeric structures characteristic of myrtucommulones. mdpi.comresearchgate.net It has been suggested that this specific step might be a non-enzymatic reaction, as the carbon bridge formed can lead to stereoisomeric mixtures, such as racemates and meso forms, which have been observed in natural this compound isolates. mdpi.comresearchgate.netfigshare.com

Following the initial cyclization, a crucial modification of the ring structure occurs through geminal dimethylation. The intermediate 2-isobutyrylcyclohexane-1,3,5-trione is believed to undergo a double geminal dimethylation to yield isobutyrylphloroglucinol. mdpi.comresearchgate.net This process is thought to proceed through the formation of flavesone (B1254376) as an intermediate. mdpi.comresearchgate.net This methylation step is critical for the formation of both the isobutyrylphloroglucinol and the related isobutylidenesyncarpic acid residues that constitute the final this compound structure. mdpi.com

Table 2: Key Reactions in the Biosynthesis of this compound

| Reaction Step | Precursor(s) | Product(s) | Description |

| Polyketide Synthesis | Isobutyryl-CoA, Malonyl-CoA | Polyketidic Intermediate | Condensation to form the initial carbon backbone. mdpi.comvulcanchem.com |

| Intramolecular Claisen Condensation | Polyketidic Intermediate | 2-Isobutyrylcyclohexane-1,3,5-trione | Cyclization of the polyketide chain to form a six-membered ring. mdpi.comresearchgate.net |

| Geminal Dimethylation | 2-Isobutyrylcyclohexane-1,3,5-trione | Isobutyrylphloroglucinol | Double dimethylation of the cyclic intermediate. mdpi.comresearchgate.net |

| Michael Addition | Acylphloroglucinol, Syncarpic Acid | This compound | Coupling of the core unit with syncarpic acid residues to form the final trimeric structure. mdpi.comresearchgate.net |

Biosynthetic Relationship to Other Acylphloroglucinols

This compound is part of a large family of structurally related acylphloroglucinol compounds found in the Myrtaceae family. mdpi.com Despite variations in nomenclature, these compounds share a common biosynthetic origin, built upon a phloroglucinol nucleus coupled with one or more syncarpic acid residues. mdpi.com

This compound is classified as a trimeric acylphloroglucinol, a structural class it shares with compounds like Myrtucommulone F and Myrtucommulone E. vulcanchem.com This contrasts with dimeric variants such as Myrtucommulone B. vulcanchem.com The shared biosynthetic pathway suggests that these different compounds arise from variations in the assembly process, such as the number of syncarpic acid units that are added.

Furthermore, specific precursor-product relationships have been proposed. For instance, nor-semimyrtucommulone, which has also been isolated from Myrtus communis, is considered a probable biosynthetic precursor to this compound. figshare.commedchemexpress.com Other compounds demonstrate further structural modifications. Rhodomyrtosone A, for example, possesses a bisfurane fused ring that may be formed via oxidation and cyclization of a dimeric precursor. mdpi.comnih.gov Myrtucommulone M represents another variation, consisting of two Myrtucommulone B units linked by a methylene bridge, suggesting a subsequent dimerization event. mdpi.com These relationships underscore a common and versatile biosynthetic platform that gives rise to the diverse array of acylphloroglucinols. mdpi.com

Table 3: Related Acylphloroglucinols and their Biosynthetic Connection

| Compound | Structural Class | Biosynthetic Relationship to this compound |

| Nor-semimyrtucommulone | Dimeric Acylphloroglucinol | Considered a likely precursor to this compound. figshare.commedchemexpress.com |

| Myrtucommulone B | Dimeric Acylphloroglucinol | Shares a common biosynthetic pathway; a simpler variant with one less syncarpic acid moiety. mdpi.comvulcanchem.com |

| Myrtucommulone E | Trimeric Acylphloroglucinol | Shares the same trimeric structural class and common biosynthetic origin. vulcanchem.com |

| Myrtucommulone F | Trimeric Acylphloroglucinol | Shares the same trimeric structural class and common biosynthetic origin. mdpi.comvulcanchem.com |

| Rhodomyrtosone A | Dimeric Acylphloroglucinol | Biosynthesis may involve oxidation and cyclization of a dimeric precursor related to the Myrtucommulone pathway. mdpi.comnih.gov |

Synthetic Chemistry of Myrtucommulone a and Analogues

Total Synthesis Strategies

The construction of the Myrtucommulone A scaffold has been approached through various strategic disconnections, leading to the development of total syntheses that are both elegant and efficient. These strategies often involve the coupling of key building blocks derived from phloroglucinol (B13840) and syncarpic acid.

The first total synthesis of this compound was reported by Müller and colleagues in 2010. researchgate.netnih.gov This seminal work provided definitive proof of its complex structure. The retrosynthetic analysis divided the molecule into three accessible starting materials: isobutyryl phloroglucinol (IBPG), isobutyraldehyde (B47883) (IBA), and syncarpic acid (SA). uni-saarland.de This approach laid the groundwork for subsequent synthetic endeavors and confirmed the feasibility of assembling the core structure from these key fragments. nih.govmdpi.com

Inspired by plausible biosynthetic pathways, researchers have explored biomimetic strategies to assemble the myrtucommulone framework. bu.eduacs.org These approaches aim to mimic the natural formation of the molecule, often involving cascade reactions that build molecular complexity in a highly efficient manner. While much of the work has focused on related analogues like Myrtucommulone J and myrtucommuacetalone, the principles are applicable to the synthesis of this compound. mdpi.comacs.org Professor John Porco and his research group have been notably active in developing biomimetic syntheses for Myrtucommulones A and B. bu.edu More recent efforts have demonstrated the biomimetic synthesis of Myrtucommulones D and E. researchgate.netorcid.org

A key biomimetic strategy involves a domino sequence initiated by hemiacetalization, followed by dehydration and a [3+3]-type cycloaddition reaction. acs.org This sequence has been successfully applied to the synthesis of myrtucommuacetalone, starting from phloroglucinol and levulinic acid to form a hemiacetal intermediate, which then undergoes a thermal cycloaddition. Although this specific application was for a related compound, it demonstrates a powerful, bio-inspired method for constructing the core tricyclic framework characteristic of this class of natural products. acs.org Another innovative cascade reaction involves a retro-hemiketalization/double Michael addition to diastereoselectively establish three contiguous stereocenters in related polycyclic xanthenes. nih.gov

Organocatalysis has emerged as a powerful tool for the synthesis of myrtucommulones, offering mild reaction conditions and the ability to induce stereoselectivity without the need for metal catalysts. A landmark one-pot synthesis developed by Charpentier and Jauch utilizes a tandem Knoevenagel-Michael reaction. uni-saarland.de This method involves the reaction of syncarpic acid derivatives with an aldehyde, such as isovaleraldehyde, catalyzed by cinchona alkaloid derivatives. The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular Michael addition to form the bicyclic core. Subsequent oxidation yields the final product. The choice of catalyst and solvent was found to be crucial for optimizing yield and diastereoselectivity.

Table 1: Optimization of Organocatalyzed Tandem Knoevenagel-Michael Reaction

| Parameter | Condition | Yield (%) | Selectivity (dr) |

|---|---|---|---|

| Catalyst | Hydroquinidine derivative | 65 | 10:1 |

| Solvent | THF | 72 | 12:1 |

| Temperature | 25°C | 68 | 9:1 |

Data sourced from a study on a related Myrtucommulone B synthesis, demonstrating the principles of the reaction.

Proline has also been investigated as an organocatalyst for this type of transformation, particularly in the synthesis of Myrtucommulone F, allowing for longer reaction times. researchgate.net

Metal-based catalysts have been instrumental in developing enantioselective syntheses of this compound. Pioneering work demonstrated the use of a chiral palladium-BINAP complex to facilitate an enantioselective Michael addition of syncarpic acid to an α,β-unsaturated ketone, achieving an enantiomeric excess (ee) of 85% for a related compound. However, this approach required high catalyst loading.

A highly effective method for this compound itself involves a chiral Al-Li-BINOL (ALB) heterobimetallic complex. researchgate.net This catalyst induces asymmetry in the Michael addition of isobutyryl phloroglucinol to isobutylidene syncarpic acid. researchgate.net This strategy has been a cornerstone for the enantioselective synthesis of this natural product. researchgate.net Researchers have also considered other heterobimetallic complexes, such as those involving zinc-BINOL and zirconium-BINOL, for similar Michael additions. uni-saarland.de

Biomimetic Synthesis

Enantioselective Synthesis

Achieving stereocontrol is a key challenge in the synthesis of this compound, which exists as a mixture of stereoisomers. mdpi.com Both metal-catalyzed and organocatalyzed methods have been successfully employed to produce enantioenriched this compound. nih.govresearchgate.net

The metal-catalyzed approach using a chiral Al-Li-BINOL (ALB) complex is a prominent example. researchgate.net By selecting either the (S,S)-ALB or (R,R)-ALB catalyst, chemists can direct the synthesis towards the desired enantiomer. researchgate.net This method has successfully produced this compound with an enantiomeric excess of up to 70% in nearly quantitative yield. researchgate.netgdch.de Subsequent work pushed this even further, achieving an 81% ee. researchgate.net

In the realm of organocatalysis, the use of cinchonidine (B190817) as a catalyst in the tandem Knoevenagel-Michael reaction has afforded this compound with a high diastereomeric excess (de) of 82%. researchgate.net This highlights a powerful alternative to metal catalysis for controlling the stereochemical outcome. researchgate.net More recent strategies for complex, related analogues have employed a Mitsunobu-mediated chiral resolution to achieve high optical purity (92%–99% ee), demonstrating the continuous evolution of synthetic methods to access these molecules in enantiopure forms. nih.gov

Table 2: Comparison of Enantioselective/Stereoselective Methods for this compound

| Method | Catalyst Type | Catalyst Example | Selectivity Achieved |

|---|---|---|---|

| Metal Catalysis | Heterobimetallic Complex | (S,S)- or (R,R)-ALB | up to 81% ee |

| Organocatalysis | Cinchona Alkaloid | Cinchonidine | 82% de |

Data sourced from Charpentier and Jauch (2017). researchgate.net

Chiral Catalyst-Induced Stereoselectivity

The synthesis of this compound, which possesses multiple stereocenters, necessitates precise control over its stereochemistry. Chiral catalysts are instrumental in achieving high enantioselectivity, influencing the formation of one enantiomer over the other. numberanalytics.com Both metal-based catalysts and organocatalysts have been successfully employed to induce stereoselectivity in key bond-forming reactions during the synthesis of myrtucommulones. researchgate.net

A key step in many synthetic approaches is the enantioselective Michael addition. Researchers have utilized various chiral catalysts to control this reaction. For instance, a chiral aluminum-lithium-BINOL (1,1′-bi-2-naphthol) complex, specifically (S,S)-ALB, was used to induce the Michael addition of isobutyryl phloroglucinol to isobutylidene syncarpic acid. researchgate.net This metal-catalyzed approach yielded this compound with a 70% enantiomeric excess (ee). researchgate.net Another strategy involved a chiral palladium-BINAP complex, which facilitated an enantioselective Michael addition to achieve an 85% ee, although this required high catalyst loading.

Organocatalysis has emerged as a powerful alternative to metal catalysis. Cinchona alkaloid-derived catalysts, such as cinchonidine, have been employed in tandem Knoevenagel-Michael reactions to construct the acylphloroglucinol core with high diastereoselectivity. researchgate.net This method has successfully produced this compound with a diastereomeric excess (de) of 82%. researchgate.net The use of chiral phosphoric acid catalysts has also proven effective in controlling the chirality in Friedel-Crafts-type Michael additions for the synthesis of related polycyclic polymethylated phloroglucinol derivatives, achieving er values from 91:9 to 95:5. nih.gov

| Catalyst Type | Specific Catalyst | Reaction Type | Key Substrates | Result (ee/de) | Reference |

| Metal Catalyst | Chiral Al-Li-BINOL complex ((S,S)-ALB) | Michael Addition | Isobutyryl phloroglucinol, Isobutylidene syncarpic acid | 70% ee | researchgate.net |

| Metal Catalyst | Chiral Palladium-BINAP complex | Michael Addition | Syncarpic acid, α,β-unsaturated ketones | 85% ee | |

| Organocatalyst | Cinchonidine | Tandem Knoevenagel-Michael Reaction | Syncarpic acid derivatives, Aldehydes | 82% de | researchgate.net |

| Organocatalyst | Chiral Phosphoric Acid | Friedel-Crafts-type Michael Addition | Substituted acylphloroglucinols, Michael acceptor | up to 95:5 er | nih.gov |

Diastereoselective Control in Polycyclic Systems

The molecular architecture of this compound and its more complex polycyclic analogues requires sophisticated strategies for diastereoselective control. The challenge lies in constructing multiple contiguous stereocenters within a rigid polycyclic framework. researchgate.net Researchers have developed innovative cascade reactions that efficiently assemble these complex cores with high diastereoselectivity. nih.govresearchgate.net

One notable advancement is the use of a retro-hemiketalization/double Michael cascade reaction. This strategy has been applied to the asymmetric total synthesis of Myrtucommulone D and related congeners, allowing for the highly diastereoselective formation of three adjacent stereocenters in the benzopyrano[2,3-a]xanthene core. researchgate.netdntb.gov.ua Another powerful method is the Michael-ketalization-annulation cascade reaction, which has been key in the synthesis of myrtucommuacetalone B. This reaction constructs the bridged furochromene moiety and the polycyclic ketal skeleton with excellent diastereoselectivity and regioselectivity. nih.gov These cascade reactions demonstrate how multiple bond-forming events can be orchestrated in a single pot to rapidly build molecular complexity with precise stereochemical control.

Derivatization and Analogue Preparation for Structure-Activity Relationship Studies

The synthesis of this compound analogues is a critical component of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). theraindx.comnumberanalytics.com By systematically modifying the structure of the parent compound, researchers can identify the key molecular features responsible for its biological activity and potentially develop new agents with improved potency or selectivity. internetchemie.infonumberanalytics.com

Extensive SAR studies on this compound have been conducted through the synthesis of a diverse library of analogues. nih.govnih.gov In one major study, 28 analogues were prepared using a modular and convergent synthetic strategy. nih.gov The structural modifications focused on three main areas:

Replacement of the syncarpic acid moieties: These were substituted with other cyclic dicarbonyl compounds like dimedone or indandione. nih.gov

Cyclization: Analogues were created where the syncarpic acid was cyclized with the acylphloroglucinol core. nih.gov

Substitution of methine bridges and the acyl residue: Various groups such as isopropyl, isobutyl, n-pentyl, or phenyl were introduced at these positions. nih.gov

These SAR studies revealed that the structural requirements for cytotoxic activity and the inhibition of key inflammatory enzymes, microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), are distinct. nih.gov For example, analogue 43 , which features an indandione moiety and a hexanoyl acyl chain, showed a 12.5-fold improvement in mPGES-1 inhibition (IC50 = 0.08 µM) compared to the parent compound. nih.gov Another analogue, 47 , with phenyl groups at the methine bridges, demonstrated a 33-fold enhancement in 5-LO inhibition (IC50 = 0.46 µM). nih.gov Crucially, these potent anti-inflammatory analogues were found to be non-cytotoxic, highlighting the potential to separate desired anti-inflammatory effects from unwanted cytotoxicity through chemical modification. nih.gov

| Analogue | Structural Modification | Biological Target | Potency (IC50) | Reference |

| This compound (1) | Parent Compound | mPGES-1 | ~1 µM | nih.gov |

| This compound (1) | Parent Compound | 5-LO | ~15 µM | nih.gov |

| Analogue 43 | Replacement of syncarpic acid with indandione; hexanoyl acyl chain | mPGES-1 | 0.08 µM | nih.gov |

| Analogue 47 | Replacement of syncarpic acid with indandione; phenyl groups at methine bridges | 5-LO | 0.46 µM | nih.gov |

Challenges and Advancements in Synthetic Methodologies

The synthesis of this compound is fraught with challenges, primarily due to its complex, sterically crowded structure and multiple stereocenters. The isolation from its natural source, the myrtle plant (Myrtus communis), is difficult and results in very low yields, making a synthetic approach essential for further research. internetchemie.info

The first total synthesis of this compound, accomplished by Jauch and colleagues in 2010, was a landmark achievement. internetchemie.infonih.gov This work confirmed the structure and demonstrated that the synthetic compound possessed the same anti-inflammatory and apoptosis-inducing properties as the natural product. internetchemie.info A key feature of this initial synthesis was a one-step reaction connecting known compounds to form the this compound scaffold, a strategy that also allows for the preparation of analogue libraries. internetchemie.info

More recent advancements include biomimetic synthetic strategies, which draw inspiration from the proposed biosynthetic pathways of these natural products. mdpi.com These approaches often feature elegant cascade reactions that construct the complex polycyclic core in a manner that mimics nature's efficiency. researchgate.net Furthermore, the application of modern techniques such as flow chemistry is being explored to overcome challenges associated with reaction control and scalability that can be present in traditional batch syntheses. gdch.de These ongoing innovations in synthetic chemistry are paving the way for more efficient access to this compound and its analogues, facilitating deeper investigation into their therapeutic potential. rroij.com

Biological Activities and Molecular Mechanisms of Action Preclinical Focus

Anti-inflammatory Research

Myrtucommulone A's anti-inflammatory properties have been demonstrated through its ability to interfere with the production of inflammatory mediators and modulate cellular responses. nih.gov The compound's mechanisms are multifaceted, targeting critical enzymatic steps in inflammatory pathways and the expression of signaling molecules that orchestrate the inflammatory cascade.

Eicosanoids are a group of signaling lipids, including prostaglandins (B1171923) and leukotrienes, that are central mediators of inflammation. This compound has been shown to significantly disrupt the biosynthesis of these molecules through the targeted inhibition of key enzymes. nih.govnih.gov

This compound is recognized as the first natural product identified to inhibit microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov This enzyme is a crucial terminal synthase that catalyzes the conversion of Prostaglandin H2 (PGH2) to Prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. nih.gov The expression of mPGES-1 is induced by pro-inflammatory stimuli, often in concert with cyclooxygenase-2 (COX-2). nih.gov

In a cell-free assay using microsomal preparations from interleukin-1β-stimulated A549 cells, this compound demonstrated a concentration-dependent inhibition of mPGES-1-mediated conversion of PGH2 to PGE2. nih.gov This targeted inhibition of PGE2 synthesis, without significantly affecting other prostanoid pathways, presents a distinct pharmacological profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

In addition to its effects on the prostaglandin pathway, this compound also acts on the leukotriene biosynthesis pathway by inhibiting 5-lipoxygenase (5-LO). nih.gov Leukotrienes are potent inflammatory mediators involved in various inflammatory diseases. The ability of this compound to act as a dual inhibitor of both mPGES-1 and 5-LO is a significant aspect of its anti-inflammatory profile, as this allows for a broader suppression of key eicosanoid mediators. nih.gov

Unlike many conventional anti-inflammatory drugs that directly target cyclooxygenase (COX) enzymes, this compound displays a more selective mode of action. nih.gov Research shows that it does not significantly inhibit the activity of COX-2, the inducible isoform of the enzyme that is a primary target for many anti-inflammatory therapies. nih.gov While a moderate inhibition of the constitutive isoform, COX-1, has been observed, its potency against this enzyme is considerably lower than its potent inhibition of mPGES-1. nih.gov This differential activity highlights this compound's mechanism, which focuses on the downstream synthesis of PGE2 rather than the upstream production of its precursor, PGH2, by COX enzymes. nih.gov

| Enzyme Target | Effect | IC50 Value | Assay Type |

|---|---|---|---|

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Inhibition | 1 µmol·L⁻¹ | Cell-free |

| 5-Lipoxygenase (5-LO) | Inhibition | Data not specified in sources | In vitro |

| Cyclooxygenase-1 (COX-1) | Moderate Inhibition | > 15 µmol·L⁻¹ | Cell-free/Cellular |

| Cyclooxygenase-2 (COX-2) | No significant effect | No inhibition up to 30 µmol·L⁻¹ | Cellular/Isolated enzyme |

Beyond its enzymatic inhibition, this compound also modulates the cellular aspects of inflammation by suppressing the production of key signaling proteins known as pro-inflammatory cytokines. nih.gov

In preclinical in vivo models of acute inflammation, such as carrageenan-induced pleurisy in mice, administration of this compound has been shown to reduce the levels of key pro-inflammatory cytokines. nih.gov Specifically, treatment with the compound led to a significant decrease in the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in the pleural exudate. nih.gov These cytokines are pivotal in initiating and amplifying the inflammatory response, recruiting immune cells, and inducing the expression of other inflammatory mediators. The suppression of TNF-α and IL-1β provides a crucial mechanism for the observed anti-inflammatory effects of this compound in vivo. nih.gov Available studies have focused on these specific cytokines, and further research is needed to determine the compound's effects on other pro-inflammatory molecules like IL-6 and IL-8.

| Cytokine | Effect Observed | Experimental Model |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Reduced levels | Carrageenan-induced pleurisy in mice |

| Interleukin-1beta (IL-1β) | Reduced levels | Carrageenan-induced pleurisy in mice |

| Interleukin-6 (IL-6) | Not specified in sources | N/A |

| Interleukin-8 (IL-8) | Not specified in sources | N/A |

Impact on Cellular Signaling Pathways

This compound has been shown to directly impact the Nuclear Factor-kappa B (NF-κB) signaling pathway. In studies using human mesenchymal stem cells (hMSCs), treatment with this compound dramatically affected the phosphorylation state of the NF-κB p65 subunit, suggesting a suppressive effect on this key inflammatory transcription factor. nih.gov

While direct evidence of this compound inhibiting Mitogen-Activated Protein Kinase (MAPK) pathways is still emerging, studies on very similar molecules indicate this is a likely mechanism of action. The related compound rhodomyrtone (B1254138) A was found to inhibit the phosphorylation of several MAP kinases, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38, in human skin organ cultures stimulated with tumor necrosis factor-alpha (TNF-α). mdpi.com This suggests that acylphloroglucinols as a class may exert their anti-inflammatory effects by modulating both NF-κB and MAPK signaling pathways. mdpi.com

A key aspect of the inflammatory response in leukocytes involves the mobilization of intracellular calcium (Ca2+), which acts as a critical second messenger. Research has demonstrated that this compound is effective in preventing this process. At micromolar concentrations, this compound was shown to suppress the mobilization of Ca2+ in polymorphonuclear leukocytes. mdpi.com

In vivo Anti-inflammatory Efficacy in Animal Models

The preclinical anti-inflammatory activity of this compound has been confirmed in established animal models of acute inflammation. nih.gov In a mouse model of carrageenan-induced paw edema, intraperitoneal administration of this compound (at doses of 0.5, 1.5, and 4.5 mg/kg) dose-dependently reduced the development of swelling. nih.gov

The compound's efficacy was further demonstrated in a mouse model of carrageenan-induced pleurisy. nih.gov In this model, this compound (at 4.5 mg/kg) significantly reduced several key markers of acute inflammation measured 4 hours after carrageenan injection. nih.gov These effects included a reduction in the volume of pleural exudate and the number of leukocytes migrating to the inflammatory site. nih.gov Histological analysis revealed reduced lung injury, and a corresponding decrease in neutrophil infiltration was confirmed by lower myeloperoxidase activity. nih.gov Furthermore, this compound treatment led to decreased levels of the pro-inflammatory cytokines TNF-α and Interleukin-1β in the pleural exudate. nih.gov

| Animal Model | Inflammatory Agent | This compound Dosing | Key Findings |

| Mouse Paw Edema | Carrageenan | 0.5, 1.5, 4.5 mg/kg i.p. | Dose-dependent reduction in paw edema. nih.gov |

| Mouse Pleurisy | Carrageenan | 4.5 mg/kg i.p. | Reduced exudate volume and leukocyte count. nih.gov |

| Reduced lung injury and neutrophil infiltration. nih.gov | |||

| Decreased levels of TNF-α and IL-1β in exudate. nih.gov | |||

| Reduced levels of Leukotriene B4 in exudate. nih.gov |

Anticancer Research

This compound has demonstrated notable pro-apoptotic and anti-proliferative effects across a variety of cancer cell lines. Research indicates that its anticancer activities are mediated through multiple signaling pathways.

One of the key mechanisms identified is the inhibition of the canonical Wnt/β-catenin signaling pathway, which is frequently deregulated in cancers, particularly colorectal cancer. mdpi.com In studies using HCT116 colon carcinoma cells, this compound was found to inhibit anchorage-independent growth. mdpi.com Mechanistically, it was shown to reduce the expression of endogenous Wnt target genes, such as Axin2 and SP5. mdpi.com This inhibitory action on the Wnt pathway is further supported by findings that this compound treatment leads to a decrease in phospho-β-catenin-Ser552 in bladder and mammary gland cancer cells. mdpi.com

Beyond the Wnt pathway, this compound has been shown to be a potent inducer of apoptosis in a broad range of cancer cell lines. mdpi.com

| Cancer Cell Line | Cancer Type | Observed Effect |

| HCT116 | Colon Carcinoma | Inhibition of anchorage-independent growth; reduced expression of Wnt target genes (Axin2, SP5). mdpi.com |

| PC-3 | Androgen-independent prostate carcinoma | Induction of apoptosis. mdpi.com |

| LNCaP | Androgen-dependent prostate carcinoma | Induction of apoptosis. mdpi.com |

| KFR | Rhabdomyosarcoma | Induction of apoptosis. mdpi.com |

| HL-60 | Acute promyelocytic leukemia | Induction of apoptosis. mdpi.com |

| MM6 | Acute monocytic leukemia | Induction of apoptosis. mdpi.com |

| H9 | Cutaneous T-cell lymphoma | Induction of apoptosis. mdpi.com |

| DLD-1 | Colorectal adenocarcinoma | Induction of apoptosis. mdpi.com |

| Jurkat | Acute T-cell leukemia | Induction of apoptosis. mdpi.com |

The apoptotic cell death induced by this compound occurs through the mitochondrial pathway. This involves the activation of caspase-3, -8, and -9, the cleavage of poly(ADP-ribose)polymerase (PARP), the release of nucleosomes into the cytosol, and subsequent DNA fragmentation. mdpi.com

Apoptosis Induction in Cancer Cells

This compound is a potent inducer of apoptosis in a variety of cancer cell lines. researchgate.netresearchgate.net Studies have shown its effectiveness in cell lines such as prostate carcinoma (PC-3, LNCaP), leukemia (HL-60, MM6, Jurkat), rhabdomyosarcoma (KFR), cutaneous T-cell lymphoma (H9), and colorectal adenocarcinoma (DLD-1). mdpi.com The process is characterized by the activation of caspases, cleavage of poly(ADP-ribose)polymerase (PARP), and fragmentation of DNA. nih.govresearchgate.net MC-A appears to trigger apoptosis through both the intrinsic and extrinsic pathways. nih.gov

The primary mechanism for MC-A-induced apoptosis is through the intrinsic, or mitochondrial, pathway. nih.govjocmr.com This pathway is initiated by intracellular stress signals that converge on the mitochondria. wisdomlib.org Treatment with this compound leads to a loss of the mitochondrial membrane potential, a critical event that precedes the release of pro-apoptotic factors into the cytoplasm. nih.govuni-tuebingen.de

One of the key proteins released is cytochrome c. nih.govjocmr.com In the cytosol, cytochrome c binds to the apoptotic protease activating factor-1 (Apaf-1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome. mdpi.commolbiolcell.org The activation of caspase-9 is an essential step in this pathway. nih.govuni-tuebingen.de The critical role of caspase-9 was demonstrated in studies using caspase-9-deficient Jurkat cells, which were found to be resistant to the apoptotic effects of this compound. nih.govjocmr.com

While the intrinsic pathway is considered the primary route, evidence suggests this compound also influences the extrinsic apoptotic pathway. nih.gov This pathway is typically initiated by the binding of extracellular death ligands, such as Fas ligand (FasL), to their corresponding cell surface death receptors, like Fas (also known as APO-1 or CD95). youtube.comreactome.org This interaction leads to the recruitment of adaptor proteins, such as Fas-associated death domain (FADD), and the subsequent activation of the initiator caspase-8. koreascience.kr

Some studies indicate that MC-A can still potently induce cell death and PARP cleavage even in cell lines deficient in Fas, FADD, or caspase-8, suggesting the extrinsic pathway is not essential for its apoptotic activity. nih.govjocmr.com However, other research has shown that MC-A treatment can increase the expression of apoptotic genes including Fas and FasL. nih.gov This upregulation of key components of the extrinsic pathway points to a potential, albeit perhaps secondary, role in mediating MC-A's effects. nih.gov

A hallmark of apoptosis is the systematic dismantling of the cell, which involves the cleavage of specific cellular substrates by executioner caspases, such as caspase-3, that are activated by initiator caspases like caspase-9 and caspase-8. mdpi.comkoreascience.kr One of the critical targets of activated caspase-3 is poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. nih.gov

This compound treatment consistently leads to the cleavage of PARP in various cancer cell lines. nih.govmdpi.comjocmr.com The inactivation of PARP through cleavage prevents DNA repair and facilitates the subsequent breakdown of the cell's genetic material. nih.gov This event is accompanied by DNA fragmentation, another characteristic feature of apoptosis, which has been observed in cancer cells following exposure to MC-A. nih.govresearchgate.net

This compound has been shown to significantly alter the expression of genes involved in the regulation of apoptosis. In studies using mouse breast cancer cells, MC-A treatment led to an increased expression of several key apoptotic genes. nih.gov The upregulation of these genes enhances the cell's sensitivity to apoptotic signals and promotes cell death.

The table below summarizes the apoptotic genes that are upregulated by this compound. nih.gov

| Gene Symbol | Gene Name | Primary Function in Apoptosis |

| Fas | Fas cell surface death receptor | Death receptor that initiates the extrinsic apoptosis pathway upon binding FasL. youtube.com |

| FasL | Fas ligand | Ligand for the Fas receptor; its binding triggers apoptosis. youtube.com |

| Gadd45a | Growth arrest and DNA-damage-inducible alpha | A sensor of physiological stress that can mediate apoptosis. |

| Tnf | Tumor necrosis factor | A cytokine involved in systemic inflammation and the induction of apoptosis. nih.gov |

| Tnfsf12 | TNF superfamily member 12 | A cytokine that functions as a ligand and can induce apoptosis. |

| Trp53 | Transformation related protein 53 (p53) | A tumor suppressor that regulates the cell cycle and can induce apoptosis. cdc.gov |

| Caspase 4 | Caspase 4 | An inflammatory caspase that can also be involved in apoptosis signaling. |

Antiproliferative Effects

Beyond inducing apoptosis, this compound exhibits potent antiproliferative activity, effectively halting the growth and division of cancer cells. nih.govmdpi.com This effect has been documented across a range of cancer cell lines, indicating a broad spectrum of activity. mdpi.com For instance, MC-A has been shown to inhibit the proliferation of human colorectal carcinoma (HCT116), prostate cancer (PC3, DU145), human liver carcinoma (HEpG2), and lymphocytic leukemia (MT-4) cells. mdpi.comnih.gov

Inhibition of Cancer Cell Migration and Invasion

Metastasis, the process by which cancer cells spread to other parts of the body, is a major cause of cancer-related mortality. semanticscholar.org this compound has been found to strongly inhibit key steps in the metastatic cascade, namely cancer cell migration and invasion. mdpi.comnih.gov

At sub-cytotoxic concentrations, MC-A effectively reduces the migration, adhesion, and invasion of tumor cells. mdpi.com The molecular mechanisms underlying this inhibition involve the modulation of multiple signaling pathways. MC-A has been shown to inhibit the phosphorylation, and thus the activity, of several key proteins that drive cell motility and invasion, including:

Focal adhesion kinase (FAK)

Protein kinase B (AKT)

c-Raf

ERK1/2

p38

Furthermore, this compound downregulates the activity and expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. mdpi.com These enzymes are crucial for degrading the extracellular matrix, allowing cancer cells to invade surrounding tissues. Concurrently, MC-A increases the expression of TIMP-1 and TIMP-2, which are natural inhibitors of MMP-9 and MMP-2, respectively. This dual action of downregulating MMPs and upregulating their inhibitors creates a powerful anti-invasive effect. mdpi.com The inhibition of these signaling pathways ultimately disrupts the cellular machinery required for migration and invasion. nih.gov

The table below summarizes the molecular targets of this compound in inhibiting cancer cell migration and invasion. mdpi.com

| Target Type | Specific Target | Effect of this compound |

| Kinase (Inhibition) | Focal Adhesion Kinase (FAK) | Inhibition of phosphorylation |

| Kinase (Inhibition) | Protein Kinase B (AKT) | Inhibition of phosphorylation |

| Kinase (Inhibition) | c-Raf | Inhibition of phosphorylation |

| Kinase (Inhibition) | ERK1/2 | Inhibition of phosphorylation |

| Kinase (Inhibition) | p38 | Inhibition of phosphorylation |

| Enzyme (Downregulation) | Matrix Metalloproteinase-2 (MMP-2) | Downregulation of expression and enzyme activity |

| Enzyme (Downregulation) | Matrix Metalloproteinase-9 (MMP-9) | Downregulation of expression and enzyme activity |

| Inhibitor (Upregulation) | TIMP-1 | Increased expression (inhibitor of MMP-9) |

| Inhibitor (Upregulation) | TIMP-2 | Increased expression (inhibitor of MMP-2) |

Modulation of Key Oncogenic Signaling Pathways

This compound has been shown to exert its anti-cancer effects by modulating key oncogenic signaling pathways that are frequently dysregulated in various malignancies. These pathways are crucial for cancer cell proliferation, survival, and metastasis.

Wnt/β-catenin Signaling Inhibition

Preclinical studies have demonstrated that this compound can inhibit the canonical Wnt/β-catenin signaling pathway, a critical pathway in the development of many cancers, including colorectal cancer. mdpi.comnih.gov In HCT116 colon carcinoma cells, this compound has been shown to reduce the expression of endogenous Wnt target genes, such as Axin2 and Sp5. mdpi.com Western blot analyses have confirmed the inhibitory activity of this compound on this pathway by showing a decrease in active β-catenin. mdpi.comnih.gov This inhibition of the Wnt/β-catenin pathway is believed to contribute to the anti-proliferative effects of this compound and its ability to inhibit the anchorage-independent growth of colon cancer cells. mdpi.comnih.gov The potential for this compound to modulate this pathway suggests its therapeutic potential against Wnt-driven cancers. mdpi.comnih.gov

PI3K/AKT Signaling Axis Inhibition

This compound has been identified as an inhibitor of the PI3K/AKT signaling axis, a central pathway that regulates cell survival, proliferation, and growth. nih.gov The dysregulation of this pathway is a common event in many human cancers. researchgate.net Research has shown that treatment with this compound can inhibit the phosphorylation of multiple proteins within this pathway in a context-dependent manner. nih.gov By targeting the PI3K/AKT pathway, this compound can suppress epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. nih.gov The ability of this compound to interfere with this key signaling pathway underscores its potential as a candidate molecule for cancer therapy. nih.gov

Interaction with Chaperone Proteins (e.g., Heat-Shock Protein 60 (Hsp60) Modulation)

This compound has been found to directly interact with the mitochondrial chaperone protein Hsp60. nih.govresearchgate.net This interaction is significant as Hsp60 plays a role in mitochondrial protein folding and has been implicated in apoptosis. nih.govmdpi.com An unbiased protein fishing approach using this compound as bait in mitochondrial lysates from leukemic HL-60 cells successfully identified Hsp60 as a binding partner. nih.govresearchgate.net

Functionally, this compound inhibits the protein refolding capacity of the Hsp60/Hsp10 complex. researchgate.net This was demonstrated in a protein refolding assay where this compound prevented the Hsp60-mediated reactivation of denatured malate (B86768) dehydrogenase. nih.govresearchgate.net The interference of this compound with Hsp60 is also associated with the aggregation of other mitochondrial proteins, such as Lon protease-like protein (LONP) and leucine-rich PPR motif-containing protein (LRP130), under heat shock conditions. nih.govresearchgate.net This direct targeting of Hsp60 by this compound is linked to the induction of mitochondrial dysfunction and apoptosis in cancer cells, highlighting Hsp60 as a valuable therapeutic target in oncology. nih.govnih.gov

Selective Cytotoxicity Towards Cancer Cells versus Non-Transformed Cells

A noteworthy characteristic of this compound is its selective cytotoxicity, demonstrating potent cell-killing effects against various cancer cell lines while exhibiting significantly lower toxicity towards non-transformed cells. nih.govresearchgate.net Studies have shown that this compound induces apoptosis in cancer cell lines at micromolar concentrations (EC50 of 3-8 µM), whereas the concentrations required to induce cell death in non-transformed human peripheral blood mononuclear cells (PBMCs) or foreskin fibroblasts are substantially higher (EC50 of 20-50 µM). nih.govresearchgate.net

Furthermore, at concentrations up to 30 µM, this compound hardly caused the processing of key apoptotic markers like PARP and caspases in human PBMCs. nih.govresearchgate.net This differential toxicity was also observed in studies with chronic myelogenous leukemia cell lines, where this compound induced apoptosis while peripheral blood mononuclear cells from healthy donors remained unaffected. nih.govmdpi.com This selective action against malignant cells is a crucial attribute for a potential anti-cancer therapeutic agent. nih.gov

Efficacy in diverse cancer cell lines (e.g., leukemia, prostate, breast, colorectal, rhabdomyosarcoma)

This compound has demonstrated broad efficacy across a diverse range of human cancer cell lines in preclinical studies. Its cytotoxic and pro-apoptotic effects have been documented in hematological malignancies as well as solid tumors.

Specifically, this compound induces apoptosis in various leukemia cell lines, including acute promyelocytic leukemia (HL-60), acute monocytic leukemia (MM6), acute T-cell leukemia (Jurkat), and chronic myelogenous leukemia (K-562, MEG-01, KBM-5). nih.govmdpi.com

In the context of solid tumors, it has shown activity against both androgen-dependent (LNCaP) and androgen-independent (PC-3) prostate carcinoma cells. mdpi.comresearchgate.net Its efficacy also extends to breast cancer, as evidenced by its ability to trigger apoptosis in murine 4T1 breast cancer cells, and colorectal adenocarcinoma cells (DLD-1). nih.govmdpi.com Furthermore, this compound has been found to be effective against rhabdomyosarcoma (KFR) and cutaneous T-cell lymphoma (H9) cell lines. mdpi.comresearchgate.net

The table below summarizes the cytotoxic activity of this compound in various cancer cell lines.

| Cancer Type | Cell Line | Effect | Reference |

| Leukemia | HL-60 (acute promyelocytic) | Induces apoptosis | mdpi.com |

| MM6 (acute monocytic) | Induces apoptosis | mdpi.com | |

| Jurkat (acute T-cell) | Induces apoptosis | mdpi.com | |

| K-562 (chronic myelogenous) | Induces apoptosis | nih.gov | |

| MEG-01 (chronic myelogenous) | Induces apoptosis | nih.gov | |

| KBM-5 (chronic myelogenous) | Induces apoptosis | nih.gov | |

| Prostate Cancer | PC-3 (androgen-independent) | Induces apoptosis | mdpi.com |

| LNCaP (androgen-dependent) | Induces apoptosis | mdpi.com | |

| Breast Cancer | 4T1 (murine) | Triggers apoptosis | nih.gov |

| Colorectal Cancer | DLD-1 (adenocarcinoma) | Induces apoptosis | mdpi.com |

| HCT116 (carcinoma) | Inhibits proliferation & growth | mdpi.com | |

| Rhabdomyosarcoma | KFR | Induces apoptosis | mdpi.com |

| Lymphoma | H9 (cutaneous T-cell) | Induces apoptosis | mdpi.com |

Antimicrobial/Antibacterial Research

In addition to its anti-cancer properties, this compound has demonstrated significant antimicrobial activity. acs.org It has been shown to be effective against various bacteria, including clinically relevant multidrug-resistant (MDR) strains of Staphylococcus aureus. acs.org

Specifically, this compound exhibited submicromolar or low micromolar activity against S. aureus strains that possess efflux-mediated resistance to macrolides, tetracyclines, and fluoroquinolones. acs.org This potent activity against MDR bacteria suggests that this compound could be a promising lead compound for the development of new antibacterial agents. acs.org Further research has also investigated other related compounds from Myrtus communis, with some showing selective antimicrobial activity against both S. aureus and Staphylococcus epidermidis. nih.gov

Mechanism of Action on Bacterial Physiology

Antioxidant Activity

In addition to its antibacterial properties, this compound is recognized as a nonprenylated acylphloroglucinol that contributes to the antioxidant activity of Myrtus communis extracts. nih.gov While flavonoids and hydrolysable tannins are also major contributors, myrtucommulones have a remarkable role in this activity. nih.gov The antioxidant properties of myrtle extracts have been demonstrated in various in vitro assays, and these effects are often correlated with their high content of phenolic compounds. nih.govresearchgate.net These findings suggest that myrtle berries and leaves, containing compounds like this compound, could be valuable as dietary antioxidants. researchgate.net

Suppression of Reactive Oxygen Species (ROS) Formation

This compound has been shown to suppress the formation of reactive oxygen species (ROS). nih.gov In activated polymorphonuclear leukocytes, this compound inhibits the formation of these highly reactive molecules. nih.gov This is significant as ROS can contribute to cellular damage. Another related compound, Myrtucommuacetalone-1, isolated from Myrtus communis, also demonstrates robust anti-inflammatory activity by reducing the production of superoxide, hydrogen peroxide, and nitric oxide in macrophages. researchgate.net Furthermore, a reduction in the synthesis of staphyloxanthin, a pigment that confers resistance to ROS, has been observed, which increases bacterial susceptibility to hydrogen peroxide and singlet oxygen. mdpi.com

Prevention of Lipid Peroxidation in Cellular Models

In vivo studies have demonstrated that this compound can reduce lung peroxidation. nih.gov Specifically, in a pleurisy model, treatment with this compound resulted in a decrease in thiobarbituric acid-reactant substances, which are markers of lipid peroxidation. nih.gov

Antiviral Potential

This compound and related acylphloroglucinols have shown a range of antiviral activities against several viruses. mdpi.com

Inhibition of Viral Replication (e.g., SARS-CoV-2, HSV-1, RSV, EBV, HIV)

Extracts containing myrtucommulones have been found to inhibit the replication of SARS-CoV-2 in Calu-3 cells. mdpi.comnih.gov The antiviral effects of related compounds have also been observed in vitro against Herpes Simplex Virus type 1 (HSV-1). mdpi.com Furthermore, myrtucommulones and similar acylphloroglucinols from the Myrtaceae family have shown promising in vitro activity against the Respiratory Syncytial Virus (RSV). mdpi.comresearchgate.net Significant activities have also been noted against the Epstein-Barr virus (EBV) and the Human Immunodeficiency Virus (HIV). mdpi.com

Interference with Viral Protein Interactions (e.g., ACE2, Spike, PLpro, 3CLpro of SARS-CoV-2)

Docking analyses have suggested that myrtucommulones can be effective against SARS-CoV-2 by interacting with key proteins involved in viral entry and replication. mdpi.com An undescribed myrtucommulone showed a high fitness score when interacting with the Angiotensin-Converting Enzyme 2 (ACE2) receptor and the Spike protein, which are crucial for the virus's entry into host cells. mdpi.comnih.gov By targeting the Spike protein, the interaction with the host's ACE2 receptor can be prevented, thereby inhibiting viral entry. mdpi.com Additionally, these compounds have shown potential to interact with the Papain-like protease (PLpro) and the 3C-like protease (3CLpro), both of which are essential for the viral replication process. mdpi.comnih.govmdpi.com

Table 1: Antiviral Activity of this compound and Related Compounds

| Virus | Compound/Extract | Finding |

|---|---|---|

| SARS-CoV-2 | Myrtucommulones | Inhibition of viral replication in Calu-3 cells. mdpi.comnih.gov |

| Undescribed Myrtucommulone | High fitness score in docking analysis with ACE2, Spike, PLpro, and 3CLpro. mdpi.comnih.gov | |

| HSV-1 | Mixture of related acylphloroglucinols | Inhibition of cytopathic effects in vitro. mdpi.com |

| RSV | Myrtucommulones and related acylphloroglucinols | Promising in vitro activity. mdpi.comresearchgate.net |

| EBV | Myrtucommulones | Significant antiviral activity. mdpi.com |

| HIV | Myrtucommulones | Significant antiviral activity. mdpi.com |

Structure Activity Relationship Sar Studies

Identification of Pharmacophores and Key Structural Motifs

The central phloroglucinol (B13840) unit linked to two syncarpic acid moieties through Michael adducts is a critical structural feature. vulcanchem.com This arrangement, along with peripheral substituents like methyl and acyl groups, contributes to the molecule's hydrophobicity and steric properties, which in turn modulate its interaction with biological targets. vulcanchem.com The presence of an acidic, enolized dicarbonyl moiety has also been identified as an important feature for certain biological activities. unina.it

Influence of Acyl Moieties and Side Chains on Biological Activity

The nature of the acyl moieties and other side chains on the Myrtucommulone A scaffold significantly impacts its biological profile. Studies on synthetic analogues have demonstrated that the acyl tail is a prerequisite for certain properties, such as antibacterial activity. mdpi.com For instance, the affinity of the acyl chain for lipids is considered more critical for antibacterial action than its spatial dimensions. mdpi.com

In the context of anti-inflammatory activity, modifications to the acyl residue and the methine bridges have been explored. nih.gov For example, substituting the methine bridges and the acyl residue with isopropyl, isobutyl, n-pentyl, or phenyl groups has been shown to alter the compound's potency as an inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). nih.gov The introduction of lipophilic elements, such as n-hexyl residues, to the alkylidene linker has been found to enhance the potency towards mPGES-1 and 5-LO inhibition when compared to related natural compounds. uni-tuebingen.de Furthermore, the type of acyl chain can influence cytotoxicity, with an isobutyryl chain potentiating this effect in some related compounds. mdpi.com

Stereochemical Influence on Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in the biological activity of this compound. The natural form of this compound is a mixture of stereoisomers, including two enantiomers and a meso form. researchgate.net Interestingly, synthetic this compound, which also consists of this mixture of three stereoisomers, exhibits the same pharmacological activity for inhibiting inflammation and inducing apoptosis as the natural compound. researchgate.net This suggests that the different stereoisomers may interconvert under certain conditions or that they possess similar activity profiles. mdpi.comresearchgate.net

The complex stereochemistry of myrtucommulones makes their stereoselective synthesis a significant challenge. frontiersin.org However, achieving this is key to potentially developing more potent and selective drugs. frontiersin.org The relative configuration of the stereogenic centers in myrtucommulone analogues has been shown to be important for their binding affinity to specific receptors. nih.gov The ability to synthesize pure enantiomers would allow for a more precise understanding of how the chirality of the molecule affects its biological function. frontiersin.orgnih.gov

Role of Synthetic Analogues in SAR Elucidation

The synthesis of analogues of this compound has been instrumental in deciphering its structure-activity relationships. mdpi.comnih.gov By systematically modifying different parts of the molecule, researchers can determine which structural components are essential for a particular biological activity. wikipedia.orggardp.org This process allows for the optimization of lead compounds to enhance desired effects and reduce unwanted ones. gardp.org

A modular and convergent synthesis strategy has enabled the creation of a diverse library of this compound analogues. nih.gov Major structural variations have included:

Replacement of the syncarpic acid moieties with other groups like dimedone or indandione. nih.gov

Cyclization of the syncarpic acid with the acylphloroglucinol core. nih.gov

Substitution of the methine bridges and the acyl residue with various alkyl or aryl groups. nih.gov

These synthetic efforts have not only clarified the SAR of this compound but have also led to the discovery of new compounds with improved therapeutic potential. nih.govnih.gov For example, a series of novel myrtucommulone derivatives were synthesized and evaluated as inhibitors of DNA gyrase and topoisomerase IV, revealing a new potential antibacterial mechanism. nih.gov Further research involving the creation of more analogues is necessary to gain a more distinct comprehension of the SAR and to perform in vivo experiments. researchgate.net

Interactive Data Table: SAR of this compound Analogues

The following table summarizes the structure-activity relationship data for selected this compound analogues, highlighting the impact of structural modifications on their biological activities.

| Compound | Structural Modification | Target | Activity (IC₅₀) | Reference |

| This compound | Natural Product | mPGES-1 | ~1 µM | nih.gov |

| 5-LO | ~15 µM | nih.gov | ||

| Apoptosis | EC₅₀ 3-8 µM | nih.gov | ||

| Analogue 43 | Replacement of syncarpic acid with indandione; hexanoyl acyl group | mPGES-1 | 0.08 µM | nih.gov |

| Analogue 47 | Replacement of syncarpic acid with indandione; phenyl groups on methine bridges | 5-LO | 0.46 µM | nih.gov |

| Semimyrtucommulone | Dimeric structure | Antiplasmodial | Lower than this compound | mdpi.com |

| Analogue 27 | Undisclosed derivative | DNA Gyrase/Topo IV | Potent inhibitor | nih.gov |

Preclinical Pharmacokinetic Investigations

In vitro Permeability Studies (e.g., Caco-2 Cell Model)

To assess the potential for oral absorption, the permeability of Myrtucommulone A was investigated using the Caco-2 cell model, a well-established in vitro method that mimics the human intestinal epithelium. core.ac.uk In these studies, this compound demonstrated high permeability. researchgate.netnih.gov

Permeation studies revealed an apparent permeability coefficient (Papp) of 35.9 × 10⁻⁶ cm/s in the apical to basolateral direction at 37°C. nih.govcore.ac.ukthieme-connect.com This high value suggests that this compound is well-absorbed across the intestinal barrier. core.ac.ukthieme-connect.com The experiment was conducted at a specific concentration to ensure detection on the basolateral side, even if permeability were poor. core.ac.uk To investigate the potential involvement of P-glycoprotein (Pgp), a known efflux transporter, the Pgp substrate verapamil (B1683045) was included in some experiments. core.ac.uk Permeability was assessed in both apical-to-basolateral and basolateral-to-apical directions, with and without verapamil, and at a reduced temperature of 4°C for the apical-to-basolateral direction. core.ac.uk

Table 1: In vitro Permeability of this compound in Caco-2 Cell Model

| Parameter | Value | Condition |

|---|

Metabolic Stability and Biotransformation in vitro (e.g., Human and Rat Liver Microsomes)

The metabolic stability of this compound was evaluated using human and rat liver microsomes, which contain the primary enzymes responsible for drug metabolism. nih.govcore.ac.uk The findings indicate that this compound undergoes extensive phase I metabolism in both human and rat liver microsomes. nih.govcore.ac.ukthieme-connect.com This suggests that the compound is susceptible to significant first-pass metabolism in the liver.

The biotransformation of this compound through phase I metabolism leads to the formation of several metabolites. nih.govcore.ac.uk The primary metabolic pathways identified were hydroxylation, bihydroxylation, and demethylation. nih.govcore.ac.ukresearchgate.net These reactions introduce polar functional groups into the molecule, which typically facilitates its excretion from the body. copbela.org Specifically, the metabolites identified were hydroxylated, bihydroxylated, and demethylated forms of the parent compound. nih.govcore.ac.uk

Table 2: Identified Metabolites of this compound from in vitro Metabolism Studies

| Metabolic Reaction | Resulting Metabolite Type |

|---|---|

| Hydroxylation | Hydroxylated this compound |

| Bihydroxylation | Bihydroxylated this compound |

Physiologically-Based Pharmacokinetic (PBPK) Modeling in Animal Models (e.g., Rat)

To predict the distribution of this compound in the body, a physiologically-based pharmacokinetic (PBPK) model was developed for the rat. nih.govcore.ac.uk This modeling approach uses the physicochemical properties of the compound and physiological parameters of the animal to simulate its absorption, distribution, metabolism, and excretion. core.ac.uk

The PBPK model for this compound in rats indicated that the compound is rapidly and extensively distributed to various tissues. nih.govcore.ac.ukthieme-connect.com The high volume of distribution calculated from the model supports the idea of intensive uptake into different tissues. core.ac.uk The simulated plasma concentration-time profile was comparable to the observed data from a pilot rat study, indicating the model's suitability for predicting systemic exposure. core.ac.uk